

An In-depth Technical Guide to (+)-Jalapinolic Acid: Discovery and History

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Jalapinolic acid

Cat. No.: B1239673

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Jalapinolic acid, systematically known as (11S)-11-hydroxyhexadecanoic acid, is a naturally occurring hydroxylated fatty acid. First identified as a key component of the resin glycosides from plants of the Convolvulaceae family, its discovery and characterization have been foundational to the study of these complex natural products. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of **(+)-jalapinolic acid**. It includes a detailed account of its isolation and the historical synthesis that confirmed its structure. While research on the specific biological activities and signaling pathways of the free acid is limited, this guide also explores the known cytotoxic and anti-inflammatory properties of the resin glycosides of which it is a fundamental constituent, providing context for its potential pharmacological relevance.

Introduction

(+)-Jalapinolic acid is a C16 saturated fatty acid belonging to the class of long-chain hydroxy fatty acids. Its structure consists of a hexadecanoic acid backbone with a hydroxyl group at the C-11 position, with the stereochemistry determined as S. This compound is of significant interest to natural product chemists and pharmacologists due to its prevalence in a variety of medicinal plants, most notably those of the genus *Ipomoea*, such as *Ipomoea purga* (jalap root). In these plants, **(+)-jalapinolic acid** serves as the aglycone core of complex molecules

known as resin glycosides. These glycosides are often the primary bioactive constituents of these plants, exhibiting a range of biological activities.

Discovery and History

The history of **(+)-jalapinolic acid** is intrinsically linked to the study of "jalap," a cathartic drug derived from the dried roots of *Ipomoea purga*. Early chemical investigations of jalap resin in the 19th and early 20th centuries aimed to identify its active principles.

In 1928, the seminal work of Letha A. Davies and Roger Adams provided the first definitive structural elucidation and synthesis of what they termed "jalapinolic acid". Their research, published in the *Journal of the American Chemical Society*, not only confirmed its molecular formula as C₁₆H₃₂O₃ but also established the position of the hydroxyl group at C-11. This was achieved through a combination of oxidative degradation and a multi-step chemical synthesis of 11-hydroxyhexadecanoic acid, which was found to be identical to the natural product.

Subsequent research focused on the more complex resin glycosides, revealing that jalapinolic acid is a recurring aglycone in many of these structures. Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in the isolation and characterization of a vast array of these glycosides from various *Ipomoea* species.

Physicochemical Properties

A summary of the key physicochemical properties of **(+)-Jalapinolic acid** is presented in the table below.

Property	Value	Source
IUPAC Name	(11S)-11-hydroxyhexadecanoic acid	PubChem
Molecular Formula	C16H32O3	PubChem
Molecular Weight	272.42 g/mol	PubChem
Appearance	Solid powder	MedKoo Biosciences
CAS Number	502-75-0	MedKoo Biosciences
ChEBI ID	CHEBI:75785	PubChem

Experimental Protocols

Historical Synthesis of 11-Hydroxyhexadecanoic Acid (Davies and Adams, 1928)

The following is a description of the synthetic route reported by Davies and Adams in 1928.

Note: This is a historical protocol and modern, more efficient synthetic methods may exist. The original publication should be consulted for precise experimental details.

Workflow of the 1928 Synthesis:

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 11-hydroxyhexadecanoic acid as reported in 1928.

Methodology:

- Preparation of Ethyl 10-undecenoate: Undecylenic acid was converted to its acid chloride using thionyl chloride, followed by esterification with ethanol.

- Bromination and Oxidation: The resulting ethyl 10-undecenoate was treated with hydrogen bromide and hydrogen peroxide to yield the corresponding bromohydrin. This was then oxidized with chromic acid to produce ethyl 11-bromo-10-oxoundecanoate.
- Grignard Reaction: The bromo-keto ester was reacted with n-amylmagnesium bromide to introduce the remaining five carbon atoms of the chain, yielding ethyl 11-oxohexadecanoate.
- Saponification and Reduction: The keto ester was saponified to the corresponding keto acid, which was then reduced to afford 11-hydroxyhexadecanoic acid.

Modern Isolation of Jalapinolic Acid from *Ipomoea purga* (General Procedure)

The isolation of jalapinolic acid in modern research is typically achieved through the hydrolysis of the resin glycoside fraction from the plant material.

General Isolation Workflow:

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the isolation of **(+)-Jalapinolic Acid**.

Methodology:

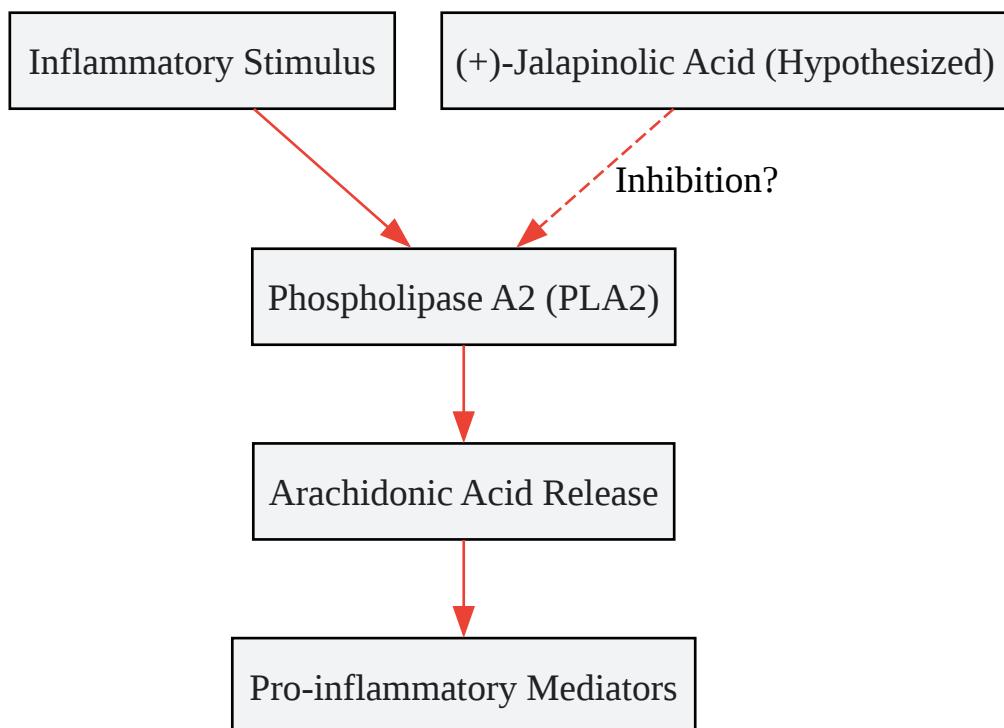
- Extraction: Dried and powdered root material of *Ipomoea purga* is extracted with a polar solvent such as methanol.
- Fractionation: The crude extract is concentrated and then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate the less polar resin glycosides.
- Saponification: The organic phase containing the resin glycosides is subjected to alkaline hydrolysis (saponification), for example, by refluxing with aqueous sodium hydroxide. This cleaves the ester and glycosidic linkages, liberating the constituent fatty acids and sugars.
- Isolation: The reaction mixture is acidified, and the liberated fatty acids, including **(+)-jalapinolic acid**, are extracted with an organic solvent.
- Purification: The crude fatty acid mixture is then purified using chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to yield pure **(+)-jalapinolic acid**.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of studies investigating the specific biological activities and signaling pathways of pure **(+)-jalapinolic acid**. The majority of pharmacological research has focused on the complex resin glycosides of which it is a component.

Biological Activity of Resin Glycosides Containing Jalapinolic Acid

Resin glycosides from various *Ipomoea* species, which contain **(+)-jalapinolic acid** as the aglycone, have demonstrated a range of biological activities, with cytotoxicity being the most extensively studied.


Resin Glycoside Source	Biological Activity	Reference
Ipomoea mururoides	Marginal cytotoxicity against Hep-2 cells	[1]
Ipomoea aquatica	Cytotoxicity against various human cancer cell lines	[2][3]
Ipomoea muricata	Cytotoxic activity against HL-60 human promyelocytic leukemia cells	[4]

These studies suggest that the glycosidic portion of the molecules is crucial for their biological activity. The complex oligosaccharide chains and acylating groups likely play a significant role in the interaction of these compounds with cellular targets.

Potential Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of **(+)-jalapinolic acid** is scarce, some studies on related fatty acids suggest a potential role. For instance, n-hexadecanoic acid (palmitic acid), the parent saturated fatty acid of jalapinolic acid, has been shown to inhibit phospholipase A2, a key enzyme in the inflammatory cascade.[1][5] Other hydroxy fatty acids have also been reported to possess anti-inflammatory properties.[6][7][8]

Hypothesized Anti-inflammatory Signaling Pathway Involvement:

[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition of Phospholipase A2 by **(+)-Jalapinolic Acid**.

Further research is required to determine if **(+)-jalapinolic acid** itself exhibits anti-inflammatory activity and through which specific signaling pathways it may act.

Conclusion and Future Perspectives

(+)-Jalapinolic acid is a historically significant natural product whose discovery was a key step in understanding the chemistry of the complex resin glycosides of the Convolvulaceae family. While its chemical synthesis was achieved nearly a century ago, and its isolation is now routine, there remains a significant gap in our understanding of its specific biological activities and mechanisms of action as a free fatty acid.

Future research should focus on the following areas:

- Pharmacological Screening: A comprehensive evaluation of the biological activities of pure **(+)-jalapinolic acid**, including its potential cytotoxic, anti-inflammatory, antimicrobial, and other pharmacological effects.

- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which **(+)-jalapinolic acid** may exert any identified biological effects.
- Structure-Activity Relationship Studies: Investigation into how the hydroxyl group and its stereochemistry at the C-11 position influence the biological activity compared to its parent compound, palmitic acid, and other positional isomers of hydroxyhexadecanoic acid.

A deeper understanding of the pharmacology of **(+)-jalapinolic acid** will not only shed light on the contribution of this aglycone to the bioactivity of the larger resin glycosides but may also reveal novel therapeutic potential for this fundamental natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for (R)-3-Hydroxy-hexadecanoic acid (HMDB0010734) [hmdb.ca]
- 2. scribd.com [scribd.com]
- 3. Human Metabolome Database: Showing metabocard for 11-Hydroxyhexadecanoic acid (HMDB0112189) [hmdb.ca]
- 4. (+)-Jalapinolic acid | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound 16-Hydroxy-hexadecanoic acid (FDB001611) - FooDB [foodb.ca]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (*Solanum lycopersicum*) as Potential Material for Aliphatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (+)-Jalapinolic Acid: Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1239673#discovery-and-history-of-jalapinolic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com